molecular formula C18H22O6 B11075273 Methyl 4-(1-(4-methoxyphenyl)-1-oxopropan-2-yl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylate

Methyl 4-(1-(4-methoxyphenyl)-1-oxopropan-2-yl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylate

Cat. No.: B11075273
M. Wt: 334.4 g/mol
InChI Key: YRJKFBGFNIASNU-UHFFFAOYSA-N
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Description

Methyl 4-(1-(4-methoxyphenyl)-1-oxopropan-2-yl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylate is a complex organic compound with a unique structure that includes a methoxyphenyl group, a dimethyl-substituted tetrahydrofuran ring, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-(4-methoxyphenyl)-1-oxopropan-2-yl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylate typically involves multiple steps:

    Formation of the Methoxyphenyl Intermediate: The initial step involves the preparation of the 4-methoxyphenyl intermediate through the reaction of anisole with appropriate reagents.

    Formation of the Tetrahydrofuran Ring: The next step involves the cyclization of the intermediate to form the tetrahydrofuran ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be achieved using methanol and a suitable catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-(4-methoxyphenyl)-1-oxopropan-2-yl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 4-(1-(4-methoxyphenyl)-1-oxopropan-2-yl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 4-(1-(4-methoxyphenyl)-1-oxopropan-2-yl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance binding affinity to certain targets, while the tetrahydrofuran ring can provide structural stability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(1-(4-hydroxyphenyl)-1-oxopropan-2-yl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.

    Methyl 4-(1-(4-chlorophenyl)-1-oxopropan-2-yl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylate: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

Methyl 4-(1-(4-methoxyphenyl)-1-oxopropan-2-yl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylate is unique due to the presence of the methoxy group, which can influence its reactivity and binding properties. The combination of the methoxyphenyl group and the tetrahydrofuran ring provides a distinct structural framework that can be exploited in various applications.

Properties

Molecular Formula

C18H22O6

Molecular Weight

334.4 g/mol

IUPAC Name

methyl 4-[1-(4-methoxyphenyl)-1-oxopropan-2-yl]-5,5-dimethyl-2-oxooxolane-3-carboxylate

InChI

InChI=1S/C18H22O6/c1-10(15(19)11-6-8-12(22-4)9-7-11)14-13(16(20)23-5)17(21)24-18(14,2)3/h6-10,13-14H,1-5H3

InChI Key

YRJKFBGFNIASNU-UHFFFAOYSA-N

Canonical SMILES

CC(C1C(C(=O)OC1(C)C)C(=O)OC)C(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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